(1R,2R)-2-iodocyclopropanecarboxylic acid
Overview
Description
(1R,2R)-2-Iodocyclopropanecarboxylic acid is a chiral cyclopropane derivative with an iodine atom attached to the second carbon of the cyclopropane ring and a carboxylic acid group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-iodocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by iodination. One common method is the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The iodination step can be optimized using automated systems to control the addition of iodine and oxidizing agents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-Iodocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopropane derivatives.
Oxidation Reactions: Formation of carboxylates or carbon dioxide.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
(1R,2R)-2-Iodocyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and carboxylic acid group can participate in various binding interactions, influencing the activity of the target molecules. The compound’s chiral nature allows for selective interactions with chiral environments, making it useful in stereoselective processes.
Comparison with Similar Compounds
(1R,2R)-2-Bromocyclopropanecarboxylic Acid: Similar structure with a bromine atom instead of iodine.
(1R,2R)-2-Chlorocyclopropanecarboxylic Acid: Similar structure with a chlorine atom instead of iodine.
(1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Similar structure with a fluorine atom instead of iodine.
Uniqueness: (1R,2R)-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it a valuable intermediate in organic synthesis, particularly in reactions requiring selective halogenation or dehalogenation.
Properties
IUPAC Name |
(1R,2R)-2-iodocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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